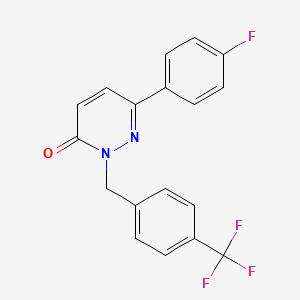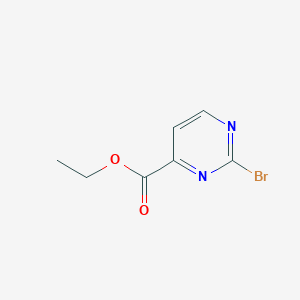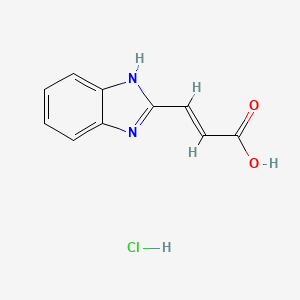![molecular formula C12H10Cl2N2OS2 B2912565 4-[(3,4-Dichlorophenyl)sulfanyl]-5-methoxy-2-(methylsulfanyl)pyrimidine CAS No. 338955-64-9](/img/structure/B2912565.png)
4-[(3,4-Dichlorophenyl)sulfanyl]-5-methoxy-2-(methylsulfanyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Aplicaciones Científicas De Investigación
4-[(3,4-Dichlorophenyl)sulfanyl]-5-methoxy-2-(methylsulfanyl)pyrimidine has been studied for a variety of scientific research applications. It has been used in the synthesis of biologically active compounds and as a building block for the development of new drugs. It has also been used in the synthesis of novel heterocyclic compounds, such as pyridines, quinolines, and thiazoles. Additionally, this compound has been used in the synthesis of a variety of other compounds, such as amino acids, peptides, and nucleosides.
Mecanismo De Acción
The mechanism of action of 4-[(3,4-Dichlorophenyl)sulfanyl]-5-methoxy-2-(methylsulfanyl)pyrimidine is not yet fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as proteases, phosphatases, and kinases. Additionally, it is believed that the compound may act as an agonist or antagonist of certain receptors, such as G-protein coupled receptors, voltage-gated ion channels, and ligand-gated ion channels.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, in vitro studies have demonstrated that the compound is capable of modulating the activity of certain enzymes and receptors, suggesting that it may have potential therapeutic applications. Additionally, the compound has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal activity in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-[(3,4-Dichlorophenyl)sulfanyl]-5-methoxy-2-(methylsulfanyl)pyrimidine in lab experiments include its availability, low cost, and ease of synthesis. Additionally, the compound is relatively stable and can be stored for long periods of time without significant degradation. However, the compound is not water soluble, which may limit its use in certain applications. Additionally, the compound is not very soluble in organic solvents, and its solubility may vary depending on the solvent used.
Direcciones Futuras
The potential applications of 4-[(3,4-Dichlorophenyl)sulfanyl]-5-methoxy-2-(methylsulfanyl)pyrimidine are numerous and varied. Future research should focus on the development of new synthesis methods for the compound, as well as the exploration of its potential therapeutic applications. Additionally, further research should be conducted to better understand the compound’s mechanism of action and its biochemical and physiological effects. Finally, the development of new methods for the synthesis of derivatives of the compound could lead to the development of novel compounds with improved properties.
Métodos De Síntesis
4-[(3,4-Dichlorophenyl)sulfanyl]-5-methoxy-2-(methylsulfanyl)pyrimidine can be synthesized in a two-step process. The first step involves the condensation of a methylsulfanyl group with a 3,4-dichlorophenyl group to form a pyrimidine ring. The second step involves the addition of a methoxy group to the pyrimidine ring. The synthesis of this compound has been reported in several papers, including one by G.W. Jones et al. (2010).
Propiedades
IUPAC Name |
4-(3,4-dichlorophenyl)sulfanyl-5-methoxy-2-methylsulfanylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2OS2/c1-17-10-6-15-12(18-2)16-11(10)19-7-3-4-8(13)9(14)5-7/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGRKFNCVHUPGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1SC2=CC(=C(C=C2)Cl)Cl)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxy-5-methylphenyl)-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2912482.png)




![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2912491.png)
![1-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2912492.png)
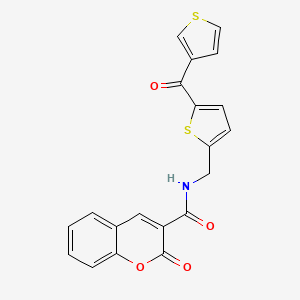
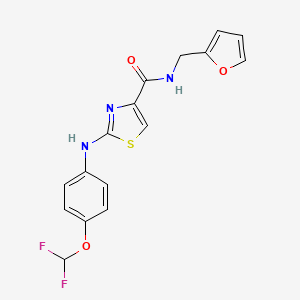

![1-[(4-Amino-1,2-dimethylpyrimidin-1-ium-5-yl)methyl]-3-carbamoylpyridin-1-ium diperchlorate](/img/structure/B2912501.png)
